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Introduction

Dersimelagon Phosphate (also known as MT-7117) is an investigational, orally bioavailable,

non-peptide small molecule that acts as a selective agonist for the melanocortin 1 receptor

(MC1R).[1][2][3][4] MC1R is a G protein-coupled receptor primarily expressed on melanocytes

and other cells such as monocytes, endothelial cells, fibroblasts, and keratinocytes.[1]

Activation of MC1R is known to stimulate eumelanin production, which can offer

photoprotection, and also exerts anti-inflammatory and anti-fibrotic effects.[4][5][6]

Dersimelagon is being developed for the treatment of photosensitivity in patients with

erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), as well as for systemic

sclerosis due to its potential disease-modifying effects.[1][2][7] These application notes provide

a summary of in vitro assay data and detailed protocols for the characterization of

Dersimelagon.

Mechanism of Action

Dersimelagon selectively binds to and activates MC1R. As a Gs protein-coupled receptor,

MC1R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic

adenosine monophosphate (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA),

which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates

the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator

of melanocyte differentiation and pigmentation. MITF promotes the transcription of key
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melanogenic enzymes like tyrosinase, leading to the synthesis of eumelanin, a dark pigment

that protects the skin from UV radiation.
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Caption: Dersimelagon-activated MC1R signaling pathway.

Data Presentation
Quantitative in vitro data for Dersimelagon are summarized below.

Table 1: Receptor Binding Affinity and Functional Agonist Activity of Dersimelagon (MT-7117)
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Receptor
Target

Species Assay Type Value Reference

MC1R Human
Binding
Affinity (Ki)

2.26 nM [8]

Human
Functional

Agonism (EC₅₀)
8.16 nM [8]

Cynomolgus

Monkey

Functional

Agonism (EC₅₀)
3.91 nM [8]

Mouse
Functional

Agonism (EC₅₀)
1.14 nM [8]

Rat
Functional

Agonism (EC₅₀)
0.251 nM [8]

| MC4R | Human | Binding Affinity (Ki) | 32.9 nM |[8] |

Table 2: Summary of Other In Vitro Effects
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Assay Type Cell Type Effect Observed Reference

Fibroblast
Activation

Human Dermal
Fibroblasts

Suppressed TGF-β-
induced ACTA2 (α-
SMA) mRNA
elevation.

[1][9]

Cell Proliferation
Human Melanoma

Cell Lines (5 types)

Did not affect cell

proliferation.
[5]

Melanin Production
Mouse Melanoma

(B16F1)

Increased melanin

production in a

concentration-

dependent manner.

[3][10]

CYP/UGT Isoform

Inhibition
In Vitro System

Relatively potent

inhibition of CYP2C9,

CYP3A, and UGT1A1

observed.

[11]

| Transporter Inhibition | In Vitro System | Relatively potent inhibition of BCRP, P-gp, and

OATPs observed. |[11] |

Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of Dersimelagon for the human MC1R.

Materials:

Cell membranes from HEK293 cells stably expressing human MC1R.

Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH (NDP-α-MSH).

Dersimelagon Phosphate (MT-7117).
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Non-specific binding control: unlabeled NDP-α-MSH.

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

96-well filter plates (GF/C).

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of Dersimelagon in Binding Buffer.

In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of radioligand at a final concentration of

~0.1 nM, and 50 µL of the Dersimelagon dilution.

For total binding wells, add 50 µL of Binding Buffer instead of the compound.

For non-specific binding wells, add 50 µL of unlabeled NDP-α-MSH at a final concentration

of 1 µM.

Initiate the binding reaction by adding 50 µL of the MC1R-expressing cell membranes (~10

µg protein/well).

Incubate the plate for 60 minutes at room temperature with gentle agitation.

Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester.

Wash the filters three times with ice-cold Binding Buffer.

Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a

scintillation counter.

Calculate the specific binding and plot the percentage of inhibition against the logarithm of

Dersimelagon concentration. Determine the IC₅₀ value using non-linear regression and

calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay
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This functional assay measures the ability of Dersimelagon to stimulate intracellular cAMP

production, determining its EC₅₀ value.

1. Seed Cells
(e.g., CHO-K1 expressing MC1R)

in 96-well plates

2. Culture Cells
(24 hours)

3. Pre-incubation
with IBMX (phosphodiesterase inhibitor)

for 30 min

4. Treat Cells
with serial dilutions of Dersimelagon

(15-30 min at 37°C)

5. Lyse Cells
using provided lysis buffer

6. Perform cAMP Detection
(e.g., HTRF, ELISA)

7. Read Plate
and acquire data

8. Data Analysis
Plot dose-response curve

and calculate EC50

Click to download full resolution via product page
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Caption: General workflow for a cAMP accumulation assay.

Materials:

CHO-K1 or HEK293 cells stably expressing the target MC1R (human, monkey, mouse, or

rat).

Cell culture medium (e.g., F-12K with 10% FBS).

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX,

and 0.1% BSA.

Dersimelagon Phosphate (MT-7117).

Positive control: α-MSH or Forskolin.

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

Seed the MC1R-expressing cells into 96-well plates and culture overnight.

The next day, aspirate the culture medium and wash the cells once with pre-warmed PBS.

Add 50 µL of Stimulation Buffer to each well and incubate for 30 minutes at 37°C to inhibit

phosphodiesterases.

Prepare serial dilutions of Dersimelagon in Stimulation Buffer.

Add 50 µL of the Dersimelagon dilutions to the appropriate wells. Include wells for vehicle

control and a positive control.

Incubate the plate for 30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP concentration according to the

manufacturer's instructions for the chosen detection kit.

Plot the cAMP concentration against the logarithm of Dersimelagon concentration and use

non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value.
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Protocol 3: Melanin Production Assay in B16F1 Cells
This assay evaluates the effect of Dersimelagon on melanogenesis in a mouse melanoma cell

line.[10]

Materials:

B16F1 mouse melanoma cell line.

Culture Medium: DMEM with 10% FBS.

Dersimelagon Phosphate (MT-7117).

Lysis Buffer: 1 N NaOH.

Synthetic melanin standard.

96-well plates.

Procedure:

Seed B16F1 cells in 96-well plates at a density of 1 x 10⁴ cells/well.

Allow cells to adhere overnight.

Replace the medium with fresh medium containing various concentrations of Dersimelagon

(e.g., 1 nM to 10 µM). Include a vehicle-treated control.

Incubate the cells for 72-96 hours.

After incubation, wash the cells with PBS.

Visually inspect the cell pellets for darkening, indicative of melanin production.

To quantify, lyse the cells by adding 100 µL of 1 N NaOH and incubating at 80°C for 1 hour.

Measure the absorbance of the lysate at 405 nm using a plate reader.
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Create a standard curve using synthetic melanin to calculate the melanin content in each

well.

Normalize the melanin content to the total protein content of a parallel well (determined by a

BCA assay) to account for any changes in cell number.

Protocol 4: Fibroblast Activation Assay (ACTA2 mRNA
Expression)
This protocol assesses the anti-fibrotic potential of Dersimelagon by measuring its effect on a

key marker of fibroblast activation.[1][9]

Materials:

Normal human dermal fibroblasts (NHDF).

Fibroblast growth medium.

Recombinant human TGF-β1.

Dersimelagon Phosphate (MT-7117).

RNA extraction kit.

cDNA synthesis kit.

qPCR master mix and primers for ACTA2 (α-SMA) and a housekeeping gene (e.g., GAPDH).

Procedure:

Culture NHDFs in 6-well plates until they reach ~80% confluency.

Serum-starve the cells for 24 hours.

Pre-treat the cells with various concentrations of Dersimelagon for 1 hour.

Stimulate the cells with a pro-fibrotic agent, TGF-β1 (e.g., 10 ng/mL), for 24 hours. Include

control wells (vehicle only, Dersimelagon only, TGF-β1 only).
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After incubation, wash the cells with PBS and lyse them.

Extract total RNA using a commercial kit according to the manufacturer's protocol.

Synthesize cDNA from the extracted RNA.

Perform quantitative real-time PCR (qPCR) using primers for ACTA2 and the housekeeping

gene.

Analyze the results using the ΔΔCt method to determine the relative fold change in ACTA2

mRNA expression in response to treatment. Compare the expression in cells treated with

TGF-β1 alone versus those co-treated with TGF-β1 and Dersimelagon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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